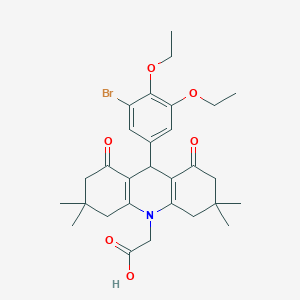![molecular formula C20H13IN2O2 B302064 N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302064.png)
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-2, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. INH-2 belongs to the class of hydrazide derivatives and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not well understood. However, it is believed that N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and microbial infections. N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to possess anti-microbial properties against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, there are also some limitations associated with the use of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to design targeted experiments. Additionally, its effectiveness may vary depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are several potential future directions for the study of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One possible direction is to further investigate its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to explore its anti-cancer properties and potential use in cancer therapy. Additionally, the development of novel derivatives of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step process that involves the condensation of 3-iodobenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain pure N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to possess anti-microbial properties against various bacterial and fungal strains.
Eigenschaften
Produktname |
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C20H13IN2O2 |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
N-[(E)-(3-iodophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13IN2O2/c21-15-6-3-4-13(10-15)12-22-23-20(24)19-11-17-16-7-2-1-5-14(16)8-9-18(17)25-19/h1-12H,(H,23,24)/b22-12+ |
InChI-Schlüssel |
DMIODNQREFDGEM-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)I |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)I |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)